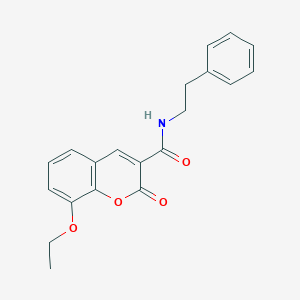
8-ethoxy-2-oxo-N-phenethyl-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 2H-chromene, also known as coumarin . Coumarins are a type of organic compound found in many plants. They have a distinctive sweet odor, and are used in perfumes and as flavorings . They also have various biological activities, and are used in some types of drugs .
Synthesis Analysis
The synthesis of 2H-chromene derivatives often involves the Pechmann condensation, which is a reaction between phenols and β-keto esters or β-diketones in the presence of a Lewis acid . Other methods include the Knoevenagel reaction, the Reformatsky reaction, and the Wittig reaction .Molecular Structure Analysis
The molecular structure of 2H-chromene derivatives typically includes a benzene ring fused to a pyran ring . The exact structure would depend on the specific substituents attached to the rings.Chemical Reactions Analysis
2H-chromene derivatives can undergo various chemical reactions, depending on the specific substituents present. These can include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various types of pericyclic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2H-chromene derivatives can vary widely, depending on the specific substituents present. For example, 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid is a solid at room temperature, and has a molecular weight of 234.21 .Scientific Research Applications
Synthesis and Structural Analysis
Chromene derivatives are synthesized through various chemical reactions, highlighting their diverse structural frameworks and potential for further modification. For instance, studies have demonstrated methods for synthesizing 4-oxo-4H-chromene derivatives, including those involving multicomponent reactions for producing densely functionalized chromenes, which are valuable for developing materials with specific properties (Boominathan et al., 2011). Another example includes the crystal structure analysis of chromene compounds, providing insights into their molecular conformations and the potential for interaction with other molecules (Reis et al., 2013).
Material Science and Polymer Research
Chromene derivatives have found applications in material science, particularly in the synthesis of polymers with specific properties. For example, the incorporation of coumarin chromophores into aromatic polyamides results in materials with photosensitive properties, which could be useful in developing light-responsive materials (Nechifor, 2009).
Anticancer Research
In the realm of medicinal chemistry, certain chromene derivatives have been explored for their potential anticancer properties. For example, the structure-activity relationship studies of specific chromene compounds have provided insights into their mechanisms of overcoming drug resistance in cancer cells, offering a pathway for developing new anticancer therapies (Das et al., 2009).
Antimicrobial and Antioxidant Activities
Chromene derivatives have also been investigated for their antimicrobial and antioxidant activities. Research on highly functionalized 4H-chromene-3-carboxamide derivatives has shown promising results against various bacterial strains and demonstrated significant antioxidant properties, which could be beneficial in developing new antimicrobial agents and antioxidants (Chitreddy & Shanmugam, 2017).
Safety And Hazards
The safety and hazards of 2H-chromene derivatives can vary widely, depending on the specific compound. It’s always important to handle these compounds with appropriate safety precautions. For example, a Material Safety Data Sheet (MSDS) is available for 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid .
Future Directions
properties
IUPAC Name |
8-ethoxy-2-oxo-N-(2-phenylethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-24-17-10-6-9-15-13-16(20(23)25-18(15)17)19(22)21-12-11-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMJGEDJIWOUIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-2-oxo-N-phenethyl-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2748229.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2748230.png)
![N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2748231.png)
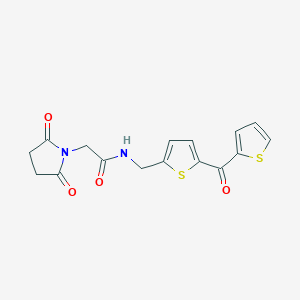
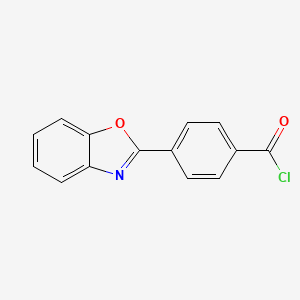
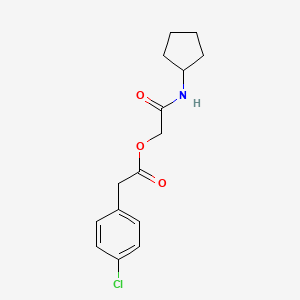
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2748238.png)
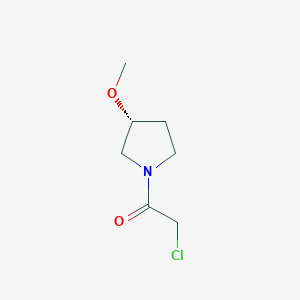
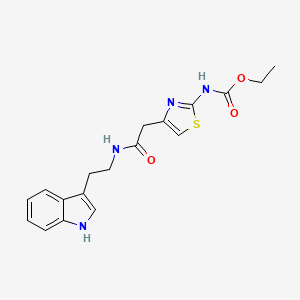
![(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2748246.png)
![9-methyl-1,7-bis(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748247.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-propyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2748248.png)
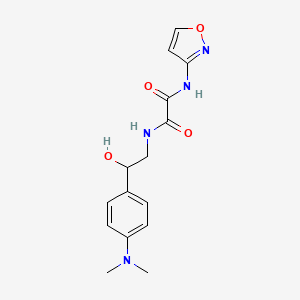
![N-[(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methyl]prop-2-enamide](/img/structure/B2748251.png)